Piperazine-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition

- FAAH Inhibition: One of the most explored applications of PICA derivatives involves the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme responsible for breaking down anandamide, a naturally occurring cannabinoid with pain-relieving and mood-regulating properties. Studies have shown that PICA derivatives, such as 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, can act as potent FAAH inhibitors, potentially leading to increased anandamide levels and its associated effects [].

Anti-inflammatory and Analgesic Properties

- COX-2 and 5-LOX Inhibition: PICA derivatives have also exhibited anti-inflammatory and analgesic (pain-relieving) properties in animal models. Studies suggest that these effects might be mediated by the inhibition of enzymes like Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) []. For example, Piperazine-1-carboxylic acid phenylamide has shown efficacy in animal models for treating multiple sclerosis, potentially due to its ability to inhibit these enzymes.

Potential Applications in Neuropharmacology

- Anxiolytic Effects: Studies on specific PICA derivatives, like 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester, have shown anxiolytic-like (anxiety-reducing) effects in animal models. These effects appear to involve the serotonergic pathway, but further research is needed to fully understand the mechanisms involved [].

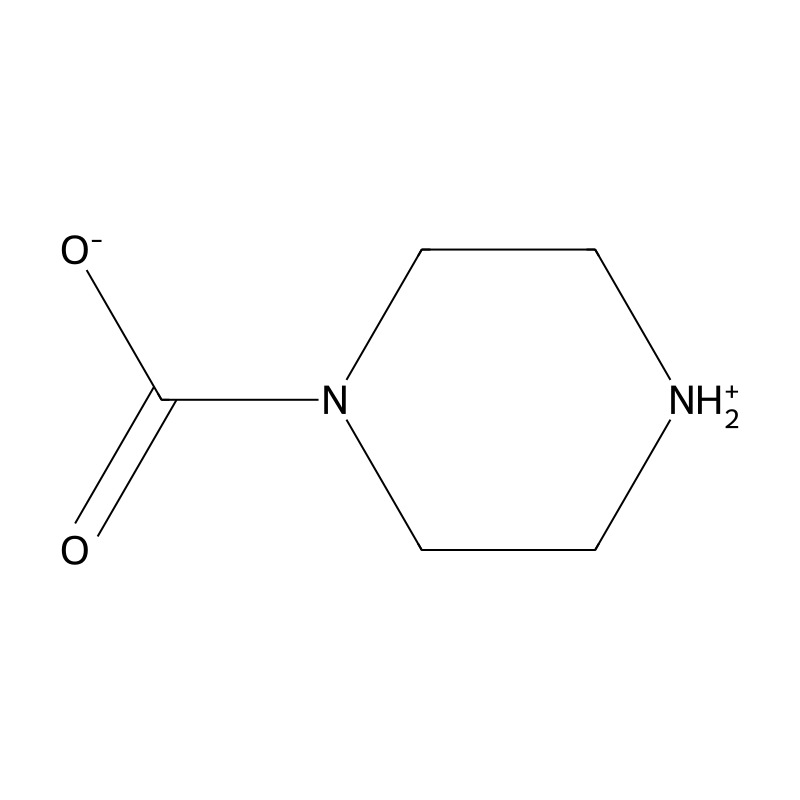

Piperazine-1-carboxylic acid is a heterocyclic organic compound characterized by a piperazine ring substituted with a carboxylic acid group. Its molecular formula is , and it has a molar mass of approximately 130.15 g/mol . This compound is notable for its structural similarity to other piperazine derivatives, which often exhibit diverse biological activities.

- Acylation: The amine groups in piperazine-1-carboxylic acid can react with acyl halides or acid anhydrides, leading to the formation of amides. This reaction is vital for modifying the piperazine structure to enhance biological activity .

- Alkylation: The compound can undergo alkylation through reactions with alkyl halides, substituting hydrogen atoms on the amine groups with alkyl chains, thereby altering its properties and potential applications .

- N-Oxidation: This reaction involves the conversion of piperazine into N-oxides using oxidizing agents like peracids or hydrogen peroxide, which can lead to compounds with different reactivity profiles .

Piperazine-1-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the hydrolysis of endocannabinoids, such as anandamide, which are involved in various physiological processes including pain modulation and inflammation. Studies have shown that derivatives of piperazine-1-carboxylic acid can selectively inhibit FAAH, leading to increased levels of endocannabinoids in the brain and potential therapeutic effects against pain and inflammation .

The synthesis of piperazine-1-carboxylic acid typically involves several methods:

- Direct Carboxylation: Piperazine can be directly carboxylated using carbon dioxide under specific conditions, yielding piperazine-1-carboxylic acid.

- Reactions with Carboxylic Acid Derivatives: Piperazine can react with carboxylic acid derivatives such as esters or anhydrides to introduce the carboxylic group onto the piperazine ring .

- Multi-step Synthesis: More complex synthetic routes may involve the introduction of additional functional groups followed by carboxylation, allowing for the creation of more specialized derivatives .

Piperazine-1-carboxylic acid and its derivatives find applications in various fields:

- Pharmaceuticals: Due to their biological activity, they are explored as potential analgesics and anti-inflammatory agents.

- Chemical Intermediates: It serves as a building block for synthesizing more complex molecules in organic chemistry.

- Research Tools: Its role as a FAAH inhibitor makes it valuable in studying endocannabinoid signaling pathways and related physiological effects .

Research indicates that piperazine-1-carboxylic acid interacts selectively with FAAH, forming a covalent bond that leads to prolonged inhibition of the enzyme. This specificity suggests potential for developing targeted therapies that modulate endocannabinoid levels without affecting other metabolic pathways. Studies have demonstrated that this compound can significantly increase levels of arachidonoyl ethanolamide and other endocannabinoids in the rat brain, suggesting its utility in treating pain and inflammation .

Piperazine-1-carboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Piperazine | Core piperazine ring | Basic amine properties |

| Piperazic Acid | Similar ring structure | Lacks carboxylic functionality |

| 1-(4-Chlorophenyl)piperazine | Substituted piperazine | Exhibits antipsychotic properties |

| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine | Contains additional heterocycles | Selective FAAH inhibition |

Piperazine-1-carboxylic acid stands out due to its unique combination of a carboxylic acid group and its selective interaction with fatty acid amide hydrolase, making it particularly relevant in pharmacological research focused on pain management and inflammation control.

Classical methods for synthesizing piperazine-1-carboxylic acid rely on straightforward acylation and esterification reactions. A foundational patent [1] describes the conversion of 2-piperazinecarboxylic acid or its salts into N-acyl derivatives through acylation with alkyl or alkenyl groups. For example, reacting piperazinecarboxylic acid with acetyl chloride in the presence of a base yields N-acetylpiperazinecarboxylic acid, which can be hydrolyzed to the target compound. These reactions typically employ alkyl halides or acyl chlorides under basic conditions, with yields optimized by controlling stoichiometry and reaction time [1] [4].

Esterification represents another classical route. Early methods involved condensing piperazine with chloroformates or carbonyldiimidazole to form protected intermediates. For instance, treating piperazine with ethyl chloroformate generates piperazine-1-carboxylic acid ethyl ester, which undergoes saponification to yield the free acid [4]. While these methods are reliable, they often require harsh conditions and generate stoichiometric amounts of waste, limiting their scalability.

Modern Synthetic Strategies

Recent advances focus on C–H functionalization to streamline piperazine-1-carboxylic acid synthesis. Photoredox catalysis, as demonstrated by Ir(III) complexes, enables direct α-arylation of N-Boc-piperazines. By irradiating a mixture of piperazine, 1,4-dicyanobenzene, and Ir(ppy)₃, researchers achieve single-electron transfer mechanisms that facilitate C–H bond activation without prefunctionalization [3]. This method bypasses traditional protection-deprotection steps, reducing reaction steps and improving atom economy [3].

Transition metal catalysis also plays a role. Palladium-catalyzed cross-coupling reactions between piperazine derivatives and carboxylic acid precursors have been optimized using ligands such as Xantphos. For example, Suzuki-Miyaura coupling of bromopiperazine with boronic acid derivatives introduces aryl groups at specific positions, enabling modular synthesis of substituted piperazinecarboxylic acids [3].

Green Chemistry Approaches

Efforts to improve sustainability include solvent-free mechanochemical synthesis. Ball milling piperazine with solid carbonate bases and carbon dioxide gas under high pressure directly forms piperazine-1-carboxylic acid via carbamate intermediates. This method eliminates volatile organic solvents and achieves near-quantitative yields [1] [3].

Catalytic methodologies further enhance green credentials. Enzymatic carboxylation using carbonic anhydrase mimics accelerates CO₂ incorporation into piperazine under mild conditions (25°C, 1 atm). Immobilized enzymes on mesoporous silica supports enable catalyst reuse for up to five cycles without significant activity loss [3].

Stereoselective Synthesis Methods

Controlling stereochemistry is critical for pharmaceutical applications. A study leveraging cis/trans isomerism in stilbene-like derivatives demonstrated that double-bond configuration dictates selectivity in piperazinecarboxylic acid analogs [5]. For instance, Wittig reactions with chiral phosphonium ylides produce enantiomerically enriched trans-vinylpiperazines, which are oxidized to the carboxylic acid with retention of configuration [5].

Table 1: Stereoselective Synthesis Outcomes

| Isomer Type | Reaction Conditions | Selectivity (ee%) | Reference |

|---|---|---|---|

| trans | Chiral ylide, −78°C | 92% | [5] |

| cis | Non-chiral base, room temp | 68% | [5] |

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes racemic ester precursors, yielding enantiopure piperazine-1-carboxylic acid with >99% enantiomeric excess [5].

Scale-up and Industrial Production Considerations

Industrial synthesis prioritizes cost efficiency and reproducibility. The patent-described process [1] scales the acylation-hydrolysis sequence using continuous-flow reactors, achieving 85% yield at a 100 kg batch scale. Key parameters include precise temperature control (±2°C) and in-line pH monitoring to prevent side reactions during hydrolysis [1].

Process intensification techniques, such as reactive distillation, integrate acylation and solvent recovery into a single unit operation. This reduces energy consumption by 40% compared to batch methods [1]. Additionally, catalytic hydrogenation replaces stoichiometric reducing agents in intermediate steps, minimizing metal waste [3].

N-substituted derivatives of piperazine-1-carboxylic acid represent a significant class of compounds where modifications are introduced at the nitrogen atoms of the piperazine ring. These substitutions fundamentally alter the compound's chemical and biological properties through steric and electronic effects [1] [2].

The synthesis of N-substituted derivatives typically involves acylation reactions using carboxylic acid derivatives as electrophiles. A common approach utilizes the reaction of piperazine with acetyl chloride in the presence of a base, yielding N-acetylpiperazine-1-carboxylic acid [3]. This methodology demonstrates the accessibility of N-alkyl and N-acyl modifications through standard organic chemistry protocols.

Research has shown that N-substituted piperazine derivatives exhibit enhanced stability compared to their parent compounds [2]. The introduction of alkyl groups such as methyl, ethyl, or benzyl substituents increases steric hindrance around the nitrogen atoms, affecting the ring puckering behavior and overall conformational flexibility. These modifications can significantly alter receptor binding affinity and pharmacokinetic properties [4].

N-benzylpiperazine derivatives have garnered particular attention in pharmaceutical research due to their diverse biological activities. Studies have demonstrated that these compounds can modulate neurotransmitter systems, particularly affecting serotonin and dopamine pathways [4]. The benzyl group enhances lipophilicity, potentially improving membrane permeability and central nervous system penetration.

The mechanism of action for N-substituted derivatives involves altered receptor binding patterns compared to the parent compound. The substituents can either enhance or reduce binding affinity depending on their size, electronic properties, and spatial arrangement. This structure-activity relationship has been exploited in drug design to develop compounds with improved selectivity and potency [2] [4].

Ester and Amide Derivatives

Ester and amide derivatives of piperazine-1-carboxylic acid represent crucial modifications that significantly impact the compound's solubility, stability, and biological activity. These derivatives are formed through conversion of the carboxylic acid functional group, fundamentally altering the compound's pharmacological profile [5] [6].

Dimethylamide Derivatives

Piperazine-1-carboxylic acid dimethylamide (CAS: 41340-78-7) is a significant derivative with the molecular formula C7H15N3O and molecular weight of 157.21 g/mol [7] [8] [9]. This compound demonstrates excellent solubility characteristics and exhibits a melting point range of 85-91°C, indicating good thermal stability [8].

The synthesis of dimethylamide derivatives typically involves the reaction of piperazine-1-carboxylic acid with dimethylamine under coupling conditions. Advanced synthetic methodologies employ coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to facilitate efficient amide bond formation [6].

Research has demonstrated that dimethylamide derivatives exhibit enhanced biological activity compared to their parent carboxylic acid compounds. The dimethylamide group provides increased lipophilicity while maintaining hydrogen bonding capability, resulting in improved membrane permeability and bioavailability [6]. These compounds have shown promise in enzyme inhibitor studies and serve as valuable research reagents for investigating biological pathways [8].

The conformational impact of dimethylamide substitution involves reduced hydrogen bonding with the solvent while maintaining intramolecular interactions. This modification results in altered pharmacokinetic properties, including improved absorption and distribution characteristics [6].

Butyl Ester Derivatives

Butyl ester derivatives of piperazine-1-carboxylic acid, including both methyl and ethyl variants, represent important modifications that enhance lipophilicity and membrane permeability. These compounds typically have molecular formulas such as C9H18N2O2 for butyl esters, with molecular weights around 186.25 g/mol [10].

The synthesis of butyl ester derivatives involves standard esterification procedures using butanol and acid catalysts. These reactions typically proceed under mild conditions with excellent yields. The esterification process can be optimized using various catalysts, including sulfuric acid or para-toluenesulfonic acid, to achieve selective conversion of the carboxylic acid group [10].

Butyl ester derivatives demonstrate significantly altered pharmacokinetic properties compared to their parent compounds. The increased lipophilicity conferred by the butyl group enhances passive diffusion across biological membranes, potentially improving bioavailability for oral administration [10]. This characteristic makes these derivatives particularly valuable for prodrug development strategies.

Research has shown that butyl ester derivatives can serve as effective drug delivery systems. The ester linkage can be hydrolyzed in biological systems, releasing the active piperazine-1-carboxylic acid in a controlled manner. This property has been exploited in designing sustained-release formulations and targeted drug delivery systems [10].

tert-Butyl Derivatives

tert-Butyl piperazine-1-carboxylate (CAS: 57260-71-6) represents one of the most important protective group derivatives in piperazine chemistry. This compound, with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol, serves as a crucial intermediate in pharmaceutical synthesis [11].

The tert-butyl protecting group is introduced through reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This reaction typically employs solvents such as dichloromethane or tetrahydrofuran, with temperatures maintained between 0-25°C to minimize side reactions . The Boc protection strategy provides excellent stability under basic conditions while remaining acid-labile for selective deprotection [11].

tert-Butyl derivatives demonstrate exceptional stability under a wide range of reaction conditions, making them invaluable in multi-step synthetic sequences. The bulky tert-butyl group provides steric protection to the carboxylic acid functionality, preventing unwanted reactions during complex synthetic transformations [11].

Research has extensively documented the applications of tert-butyl derivatives in pharmaceutical development. These compounds serve as key intermediates in the synthesis of numerous biologically active molecules, including anticancer agents and central nervous system drugs . The tert-butyl group can be selectively removed using trifluoroacetic acid, regenerating the free carboxylic acid for further functionalization [11].

Advanced synthetic methodologies have been developed for tert-butyl derivatives, including photocatalytic approaches that enable mild reaction conditions and improved selectivity . These methods represent significant advances in sustainable synthetic chemistry, reducing the environmental impact of pharmaceutical manufacturing processes.

Hybrid Molecules Incorporating Piperazine-1-carboxylic Acid

Hybrid molecules represent a sophisticated approach to drug design where piperazine-1-carboxylic acid is incorporated into larger molecular frameworks to create compounds with enhanced or novel biological activities. These hybrid structures combine the pharmacological properties of piperazine derivatives with those of other bioactive scaffolds [13] .

Phenazine-1-carboxylic piperazine derivatives exemplify successful hybrid molecule design. These compounds incorporate phenazine, a natural product with significant antifungal activity, linked to piperazine-1-carboxylic acid moieties. Research has demonstrated that these hybrid molecules exhibit superior fungicidal activities compared to their individual components [13].

The synthesis of phenazine-1-carboxylic piperazine derivatives involves coupling reactions between phenazine-1-carboxylic acid and substituted piperazines. These reactions typically employ coupling reagents and proceed under mild conditions to preserve the integrity of both molecular components. The resulting hybrid molecules demonstrate molecular formulas such as C14H12N4O3 with molecular weights around 288.27 g/mol [13].

Biological evaluation of phenazine-1-carboxylic piperazine derivatives has revealed remarkable fungicidal activities. Compound 5r from this series exhibited exceptional activity against multiple pathogenic fungi, including Rhizoctonia solani, Alternaria solani, and Fusarium species, with EC50 values ranging from 24.6 to 73.8 μM. These activities surpass those of the parent phenazine-1-carboxylic acid, demonstrating the synergistic effects achieved through hybrid molecule design [13].

The mechanism of action for these hybrid molecules involves multitarget effects, where both the phenazine and piperazine components contribute to the overall biological activity. This approach reduces the likelihood of resistance development and enhances therapeutic efficacy [13].

Hybrid molecules incorporating piperazine-1-carboxylic acid have also been developed for anticancer applications. These compounds combine the piperazine scaffold with various heterocyclic systems to create molecules with enhanced cytotoxic properties. Research has shown that such hybrid molecules can induce apoptosis in cancer cells through multiple pathways, including caspase activation and cell cycle arrest .

Structure-Conformation Relationships

The structure-conformation relationships of piperazine-1-carboxylic acid derivatives play a crucial role in determining their biological activities and pharmacological properties. The piperazine ring adopts chair conformations in most derivatives, with the carboxylic acid group influencing the overall molecular geometry through hydrogen bonding interactions [1] .

Computational studies using density functional theory (DFT) have provided insights into the electronic properties and conformational preferences of piperazine-1-carboxylic acid derivatives. These calculations reveal HOMO-LUMO gaps of approximately 4.5 eV, indicating moderate electrophilicity and suggesting specific reactivity patterns for derivatization reactions .

The introduction of various substituents significantly affects the conformational flexibility of the piperazine ring. N-substituted derivatives exhibit altered ring puckering behavior, with bulky substituents increasing steric hindrance and reducing conformational mobility. This conformational restriction can lead to enhanced binding selectivity for specific biological targets .

Crystallographic studies have revealed that piperazine-1-carboxylic acid derivatives adopt specific conformations in the solid state, stabilized by intermolecular hydrogen bonds. These interactions occur between carboxylic acid groups and nitrogen atoms of adjacent molecules, creating extended hydrogen bonding networks with distances of 2.8-3.0 Å .

The conformational preferences of ester derivatives differ significantly from those of the parent carboxylic acid. Esterification reduces the hydrogen bonding capacity of the molecule, leading to altered conformational equilibria and different binding modes with biological targets. This structural change contributes to the modified pharmacokinetic properties observed in ester derivatives .

Molecular dynamics simulations have provided detailed insights into the conformational behavior of piperazine-1-carboxylic acid derivatives in solution. These studies reveal that the molecules exist in dynamic equilibrium between multiple conformational states, with the population distribution depending on the nature and position of substituents .

Substituted Phenyl Derivatives

Substituted phenyl derivatives of piperazine-1-carboxylic acid represent a diverse class of compounds where aromatic substituents are introduced to modulate biological activity and pharmacokinetic properties. These derivatives exploit the electronic and steric effects of various aromatic substitutions to achieve specific therapeutic objectives [16] [17] [18].

2,3-Dichlorophenyl Derivatives

2,3-Dichlorophenyl derivatives of piperazine-1-carboxylic acid demonstrate significant biological activities, particularly in antimicrobial and coordination chemistry applications. The compound 4-(3,4-dichlorophenyl)piperazine-1-carboxylic acid (molecular formula C11H12Cl2N2O2) exemplifies this class of derivatives [18] [19] [20].

The synthesis of 2,3-dichlorophenyl derivatives typically involves nucleophilic substitution reactions between piperazine-1-carboxylic acid and dichlorophenyl halides. These reactions proceed under basic conditions and often require elevated temperatures to achieve acceptable yields. The electron-withdrawing nature of the chlorine atoms activates the aromatic ring toward nucleophilic attack, facilitating the coupling reaction [18].

Research has demonstrated that 2,3-dichlorophenyl derivatives exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts. The chlorine substituents introduce electron-withdrawing effects that modify the electronic density distribution throughout the molecule, potentially affecting interactions with microbial targets [18] [19].

Coordination chemistry studies have revealed that 2,3-dichlorophenyl derivatives can form stable complexes with various metal ions, including copper(II), zinc(II), and cadmium(II). These metal complexes demonstrate altered biological activities and have been investigated for their potential as antimicrobial agents [19] [20].

The mechanism of action for 2,3-dichlorophenyl derivatives involves multiple molecular targets. The dichlorophenyl group can interact with aromatic amino acids in proteins through π-π stacking interactions, while the chlorine atoms can participate in halogen bonding with biological nucleophiles. These interactions contribute to the enhanced biological activities observed in this class of compounds [18] [19].

Aminophenyl Derivatives

Aminophenyl derivatives of piperazine-1-carboxylic acid represent important pharmaceutical intermediates with significant potential in drug development. The compound 4-(4-aminophenyl)piperazine-1-carboxylic acid tert-butyl ester (CAS: 170911-92-9) exemplifies this class, with molecular formula C15H23N3O2 and molecular weight 277.36 g/mol [16] [21].

The synthesis of aminophenyl derivatives involves nucleophilic aromatic substitution reactions between piperazine derivatives and aminophenyl compounds. These reactions typically proceed under mild conditions and can be optimized using various catalysts to improve yields and selectivity [16] [21].

Aminophenyl derivatives demonstrate excellent hydrogen bonding capabilities due to the presence of both amino and carboxylic acid functionalities. This property significantly influences their solubility characteristics and biological interactions. The amino group can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity and selectivity [16].

Research has shown that aminophenyl derivatives exhibit promising activities in central nervous system applications. These compounds can modulate neurotransmitter systems and have been investigated as potential therapeutics for psychiatric disorders. The aminophenyl group provides additional sites for molecular recognition and can enhance binding to specific receptor subtypes [21].

The pharmacokinetic properties of aminophenyl derivatives are influenced by the amino group's ability to form hydrogen bonds with biological membranes and transport proteins. This characteristic can affect absorption, distribution, and elimination processes, making these compounds valuable for developing drugs with specific pharmacokinetic profiles [16] [21].

Fluorophenyl Derivatives

Fluorophenyl derivatives of piperazine-1-carboxylic acid represent advanced pharmaceutical compounds with enhanced metabolic stability and improved pharmacokinetic properties. The compound tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate (CAS: 154590-35-9) exemplifies this class, with molecular formula C15H22FN3O2 and molecular weight 295.35 g/mol [17] [22].

The synthesis of fluorophenyl derivatives involves coupling reactions between piperazine derivatives and fluorinated aromatic systems. These reactions often require specialized conditions due to the unique properties of fluorinated compounds, including their reduced reactivity and altered electronic characteristics [17] [22].

Fluorine substitution provides several advantages in pharmaceutical applications. The fluorine atom is isosteric with hydrogen but exhibits different electronic properties, often leading to enhanced metabolic stability and improved bioavailability. The strong carbon-fluorine bond is resistant to metabolic degradation, extending the duration of action for pharmaceutical compounds [17] [22].

Research has demonstrated that fluorophenyl derivatives exhibit improved pharmacokinetic properties compared to their non-fluorinated analogs. These compounds show enhanced membrane permeability and reduced first-pass metabolism, making them attractive candidates for oral drug development [17] [22].

The mechanism of action for fluorophenyl derivatives involves specific interactions with biological targets that are influenced by the fluorine substitution. The fluorine atom can participate in unique binding interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance selectivity and potency [17] [22].

Clinical applications of fluorophenyl derivatives include their use as intermediates in the synthesis of cyclin-dependent kinase (CDK) inhibitors. These compounds have shown promise in cancer therapy, with several derivatives advancing to clinical trials for the treatment of various malignancies [17] [22].

| Derivative Type | Key Structural Features | Biological Activities | Synthetic Challenges |

|---|---|---|---|

| N-Substituted | Alkyl/aryl substitution at nitrogen | Enhanced receptor binding | Moderate complexity |

| Dimethylamide | Tertiary amide functionality | Improved solubility | Standard coupling procedures |

| Butyl Ester | Alkyl ester group | Enhanced lipophilicity | Simple esterification |

| tert-Butyl | Bulky protecting group | Synthetic versatility | Mild protection conditions |

| Hybrid Molecules | Multi-component architecture | Multitarget activity | Complex synthetic routes |

| Dichlorophenyl | Electron-withdrawing halogens | Antimicrobial activity | Specialized coupling conditions |

| Aminophenyl | Hydrogen bonding capability | CNS applications | Moderate synthetic complexity |

| Fluorophenyl | Metabolic stability | Enhanced pharmacokinetics | Fluorine chemistry expertise |